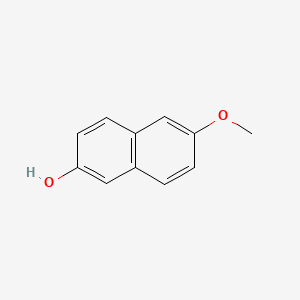

6-Methoxy-2-naphthol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

6-Methoxy-2-naphthol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol. The procedure typically includes the following steps:

- Dissolve 2-naphthol in a basic aqueous solution, such as sodium hydroxide (NaOH).

- Add dimethyl sulfate dropwise to the solution while maintaining a temperature of 10-15°C.

- Warm the mixture to 70-80°C for one hour to complete the reaction .

Another method involves the Grignard reaction, where 2-bromo-6-methoxy naphthalene is reacted with triethylorthoformate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures are crucial for efficient production.

化学反应分析

Reactions of 1-(6-Methoxy-2-naphthyl)ethanol

1-(6-Methoxy-2-naphthyl)ethanol undergoes several chemical reactions:

-

Oxidation: It can be oxidized to 1-(6-methoxy-2-naphthyl)ethanone using oxidizing agents like chromium trioxide (CrO₃) in acetic acid.

-

Reduction: It can be reduced to 1-(6-methoxy-2-naphthyl)methanol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl₂) in dichloromethane to form the corresponding chloride.

Photochemical Reactions of 6-Methoxy-2-Naphthylacetic Acid

6-methoxy-2-naphthylacetic acid undergoes photodecarboxylation in aerated aqueous and organic solvents . A mechanism involving the generation of the naphthalene radical cation from the excited singlet state and addition of O2 prior to decarboxylation has been demonstrated . Evidence for the involvement of the excited singlet state in this mechanism has been obtained by steady-state and time-resolved fluorescence experiments . The fluorescence quenching by O2 and the shorter singlet lifetime in aerated solvents support this assignment . Laser flash photolysis supports this mechanism by showing the noninvolvement of the triplet in the formation of the naphthalene radical cation . The electron acceptor CCl4 acts as a singlet quencher, enhancing the route leading to the radical cation and preventing intersystem crossing to the triplet, which results in increased yield of 6-methoxy-2-naphthaldehyde .

科学研究应用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

One of the most significant applications of 6-methoxy-2-naphthol derivatives is in the pharmaceutical industry, particularly as anti-inflammatory agents. The compound is a precursor to naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction. Research indicates that derivatives like 2-(6-methoxy-2-naphthyl)propionic acid exhibit potent therapeutic effects, making them valuable in treating conditions such as osteoarthritis and rheumatoid arthritis .

Mechanism of Action

The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. Studies have shown that the D-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid is particularly effective due to its selective binding affinity .

Photophysical Studies

Research into the photophysical properties of this compound has revealed insights into its behavior under light exposure. For instance, it has been found that the compound undergoes photodecarboxylation, leading to the formation of active metabolites that enhance its therapeutic efficacy . This property is particularly relevant for compounds used in phototherapy.

Antimicrobial and Antitumor Activities

Recent studies have highlighted the potential antimicrobial and antitumor activities of this compound derivatives. A study published in Scientific Reports demonstrated that certain oxygen-heterocyclic compounds derived from this compound exhibited significant antimicrobial activity against various pathogens, including resistant strains . Additionally, these compounds showed cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.

Material Science Applications

Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for developing colorants used in textiles and coatings.

Nanocomposites

Research has also explored the incorporation of this compound into nanocomposites, enhancing their mechanical properties and thermal stability. These materials are being investigated for use in various applications, including electronics and packaging .

Data Table: Summary of Applications

Case Studies

-

Naproxen Development

The synthesis of naproxen from this compound exemplifies its pharmaceutical relevance. Various synthetic routes have been developed to optimize yield and purity, demonstrating significant advancements in the production processes over the years . -

Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of modified naphthol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial viability, showcasing the potential for developing new antibacterial agents . -

Material Innovations

Research on incorporating this compound into polymer matrices has shown improved thermal stability and mechanical strength, making it a candidate for advanced material applications in electronics .

作用机制

The mechanism of action of 6-Methoxy-2-naphthol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. For instance, its antibacterial activity is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis .

相似化合物的比较

Similar Compounds

2-Naphthol: Lacks the methoxy group, making it less reactive in certain substitution reactions.

6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

7-Methoxy-2-naphthol: The methoxy group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

Introduction

6-Methoxy-2-naphthol (CAS Number: 288634) is a compound derived from naphthalene, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) at the 6-position of the naphthol structure. Its molecular formula is , and it has a molecular weight of 174.20 g/mol. The compound's structure is pivotal in determining its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various naphthalene derivatives, including this compound, the compound demonstrated substantial radical scavenging activity using the DPPH assay, which measures the ability to neutralize free radicals.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78.5 | 25.4 |

| Melatonin | 65.0 | 30.0 |

| Control (Vitamin C) | 90.0 | 15.0 |

The results indicate that this compound has a higher antioxidant capacity compared to melatonin, suggesting its potential application in preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cell lines. One notable study involved testing its effects on CHO-K1 cells through the MTT assay, which measures cell viability.

Table 3: Cytotoxic Effects of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 55 |

| 100 | 30 |

At higher concentrations, significant cytotoxic effects were observed, indicating a dose-dependent relationship .

Case Studies and Mechanistic Insights

A case study exploring the photophysical properties of related compounds revealed mechanisms by which these naphthalene derivatives can undergo photodegradation, leading to reactive intermediates that may contribute to their biological activities. The generation of radical cations from excited states was highlighted as a significant pathway influencing their reactivity and potential therapeutic effects .

常见问题

Basic Questions

Q. What are the common synthetic routes for 6-Methoxy-2-naphthol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via multiple pathways:

- Birch Reduction : Reduction of this compound derivatives using Birch conditions (Li/NH₃), as demonstrated in the synthesis of 6-methoxy-β-tetralone .

- Coupling Reactions : Mechanochemical azo dye synthesis via solvent-free ball milling with aryl diazonium salts, achieving yields up to 87% .

- Condensation Reactions : Reaction with malononitrile and benzaldehyde in ethanol/piperidine under reflux, yielding 88% after recrystallization .

- Key Variables : Solvent choice (ethanol vs. dichloromethane), catalyst (piperidine), and temperature significantly impact yield and purity.

Q. How is this compound characterized spectroscopically, and what are its key physicochemical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Used to determine acidity (pKa = 9.89) by monitoring deprotonation shifts in absorption spectra .

- HPLC and NMR : Critical for purity assessment and structural confirmation, especially when analyzing intermediates like (6-Methoxynaphthalen-2-yl)acetic acid .

- Solubility : Enhanced in polar aprotic solvents (e.g., DMF) due to methoxy and hydroxyl groups, influencing reaction design .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy vs. trifluoromethoxy) alter the reactivity of this compound in electrophilic substitution?

- Methodological Answer :

- Electronic Effects : Methoxy groups act as electron donors, directing electrophiles to specific positions (e.g., para/ortho to hydroxyl). Compare with 2-(Trifluoromethoxy)-6-naphthol, where electron-withdrawing CF₃ reduces nucleophilicity .

- Steric Effects : Methoxy groups at position 6 hinder access to position 1, favoring regioselective functionalization at position 3 or 4. Validate via competitive reaction studies with substituted aryl halides .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Case Study : A reported 88% yield for a benzochromene derivative vs. lower yields in other protocols. Investigate variables:

- Catalyst Optimization : Piperidine enhances condensation efficiency vs. weaker bases.

- Solvent Purity : Anhydrous ethanol reduces side reactions compared to technical-grade solvents.

- Workup Methods : Recrystallization from methanol vs. column chromatography improves purity .

- Statistical Design : Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) for reproducibility .

Q. What role does this compound play in pharmaceutical intermediate synthesis, and how are impurities controlled?

- Methodological Answer :

- Naproxen Synthesis : Key intermediate in the carbonyl route, where regioselective acetylation avoids formation of byproducts like 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one .

- Impurity Profiling : Employ HPLC-MS to detect and quantify impurities (e.g., demethylnaproxen) at thresholds <0.1% .

- Scale-Up Challenges : Mitigate dimerization via low-temperature reactions and inert atmospheres .

Q. Experimental Design & Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified as acutely toxic (Category 4; H302, H312, H332). Use fume hoods, nitrile gloves, and safety goggles .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Ambient temperature preferred; avoid light exposure .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste streams .

Q. How can researchers leverage this compound’s fluorescence properties for mechanistic studies?

- Methodological Answer :

- Fluorescence Quenching : Use derivatives like 6-Methoxy-2-naphthaldehyde to study enzyme interactions (e.g., aldehyde dehydrogenase inhibition) via fluorescence polarization .

- Solvatochromic Studies : Probe solvent effects on emission spectra to infer electronic transitions and hydrogen-bonding dynamics .

Q. Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary across studies, and how can this be standardized?

- Methodological Answer :

属性

IUPAC Name |

6-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPKRXOOVICNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199117 | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-66-0 | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5111-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL375UDR3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。